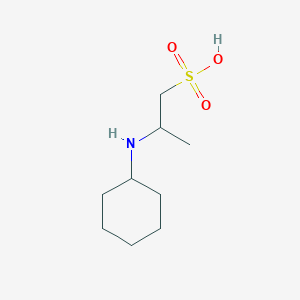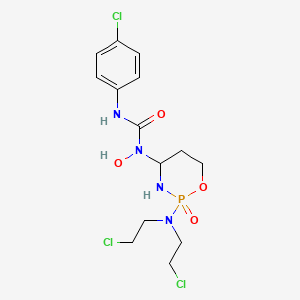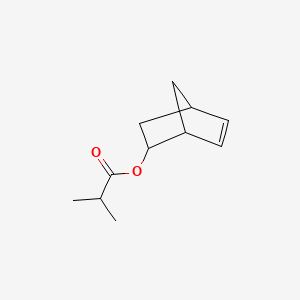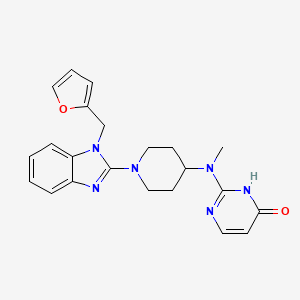
4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and an oxygen atom at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a suitable aldehyde, such as 2-furanylmethyl aldehyde, under acidic conditions to form the benzimidazole ring.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate amines.
Coupling Reactions: The benzimidazole and piperidine moieties are then coupled using a suitable linker, often involving reductive amination or other coupling reactions.
Pyrimidinone Core Formation: The final step involves the formation of the pyrimidinone core through cyclization reactions involving urea or thiourea derivatives under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzimidazole moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the pyrimidinone and benzimidazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxidized derivatives of the furan and piperidine rings.
Reduction Products: Reduced forms of the benzimidazole moiety.
Substitution Products: Alkylated or acylated derivatives of the pyrimidinone and benzimidazole rings.
科学研究应用
4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and are often elucidated through biochemical and biophysical studies.
相似化合物的比较
Similar Compounds
- 1-Pentofuranosyl-2,4(1H,3H)-pyridinedione
- 1-Pentofuranosyl-2,4(1H,3H)-pyrimidinedione
Comparison
Compared to similar compounds, 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan, benzimidazole, and piperidine rings in a single molecule provides a versatile platform for various chemical modifications and interactions, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
108612-73-3 |
|---|---|
分子式 |
C22H24N6O2 |
分子量 |
404.5 g/mol |
IUPAC 名称 |
2-[[1-[1-(furan-2-ylmethyl)benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H24N6O2/c1-26(21-23-11-8-20(29)25-21)16-9-12-27(13-10-16)22-24-18-6-2-3-7-19(18)28(22)15-17-5-4-14-30-17/h2-8,11,14,16H,9-10,12-13,15H2,1H3,(H,23,25,29) |
InChI 键 |
KKFIBQLXVNJFKP-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=CO4)C5=NC=CC(=O)N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



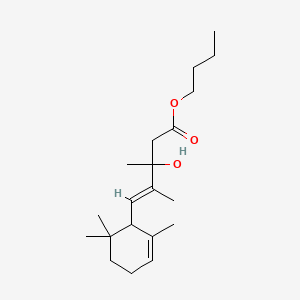
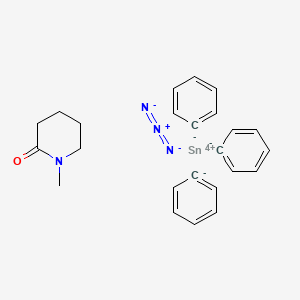
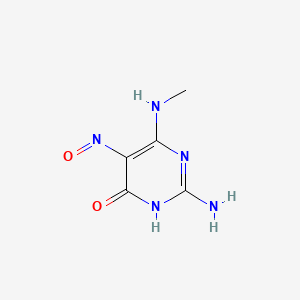
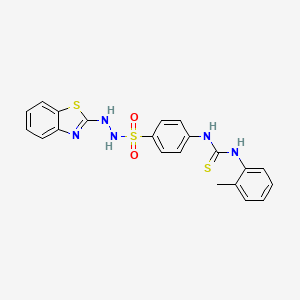
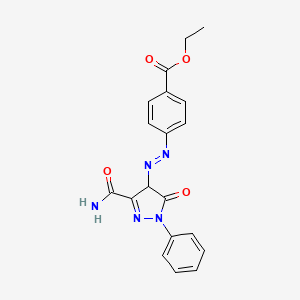

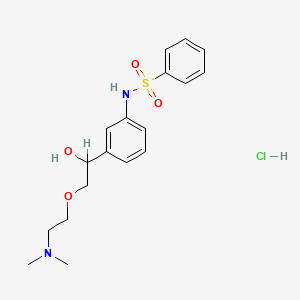


![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
